4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The triazole and thiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Final Functionalization: The carboxamide group is introduced through amidation reactions, often using carboxylic acid derivatives and amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound is studied for its potential pharmacological properties. The presence of the triazole and thiazole rings suggests it may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and functionalized structure.
Mechanism of Action
The mechanism of action of 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole: Lacks the carboxamide and thiophene groups.
2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-5-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-N-(2-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c1-13-18(19(26)21-11-10-16-9-6-12-27-16)28-20(22-13)17-14(2)25(24-23-17)15-7-4-3-5-8-15/h3-9,12H,10-11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVQLFEOZJURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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